Cas no 2171755-63-6 (methyl 2-amino-6-methoxyhex-4-ynoate)

methyl 2-amino-6-methoxyhex-4-ynoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-6-methoxyhex-4-ynoate
- 2171755-63-6
- EN300-1300854
-
- インチ: 1S/C8H13NO3/c1-11-6-4-3-5-7(9)8(10)12-2/h7H,5-6,9H2,1-2H3
- InChIKey: WHXHBWQWYHEXHK-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CC#CCOC)N)=O
計算された属性
- せいみつぶんしりょう: 171.08954328g/mol
- どういたいしつりょう: 171.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 61.6Ų
methyl 2-amino-6-methoxyhex-4-ynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1300854-10.0g |
methyl 2-amino-6-methoxyhex-4-ynoate |
2171755-63-6 | 10g |
$5590.0 | 2023-06-06 | ||
Enamine | EN300-1300854-0.05g |
methyl 2-amino-6-methoxyhex-4-ynoate |
2171755-63-6 | 0.05g |
$1091.0 | 2023-06-06 | ||
Enamine | EN300-1300854-0.1g |
methyl 2-amino-6-methoxyhex-4-ynoate |
2171755-63-6 | 0.1g |
$1144.0 | 2023-06-06 | ||
Enamine | EN300-1300854-1000mg |
methyl 2-amino-6-methoxyhex-4-ynoate |
2171755-63-6 | 1000mg |
$1057.0 | 2023-09-30 | ||
Enamine | EN300-1300854-50mg |
methyl 2-amino-6-methoxyhex-4-ynoate |
2171755-63-6 | 50mg |
$888.0 | 2023-09-30 | ||
Enamine | EN300-1300854-2500mg |
methyl 2-amino-6-methoxyhex-4-ynoate |
2171755-63-6 | 2500mg |
$2071.0 | 2023-09-30 | ||
Enamine | EN300-1300854-5.0g |
methyl 2-amino-6-methoxyhex-4-ynoate |
2171755-63-6 | 5g |
$3770.0 | 2023-06-06 | ||
Enamine | EN300-1300854-0.5g |
methyl 2-amino-6-methoxyhex-4-ynoate |
2171755-63-6 | 0.5g |
$1247.0 | 2023-06-06 | ||
Enamine | EN300-1300854-2.5g |
methyl 2-amino-6-methoxyhex-4-ynoate |
2171755-63-6 | 2.5g |
$2548.0 | 2023-06-06 | ||
Enamine | EN300-1300854-250mg |
methyl 2-amino-6-methoxyhex-4-ynoate |
2171755-63-6 | 250mg |
$972.0 | 2023-09-30 |
methyl 2-amino-6-methoxyhex-4-ynoate 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
methyl 2-amino-6-methoxyhex-4-ynoateに関する追加情報
Introduction to Methyl 2-amino-6-methoxyhex-4-ynoate (CAS No. 2171755-63-6)
Methyl 2-amino-6-methoxyhex-4-ynoate, a compound with the chemical formula C9H11NO3, is a heterocyclic ester that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique CAS number 2171755-63-6, is characterized by its methyl ester group and the presence of both an amino and a methoxy substituent, which contribute to its complex chemical behavior and potential biological activities.
The structure of Methyl 2-amino-6-methoxyhex-4-ynoate features a hexynoate backbone, which is a derivative of hexanoic acid with an alkyne functional group. The presence of the amino group at the second carbon and the methoxy group at the sixth carbon introduces polarity and reactivity, making it a valuable intermediate in organic synthesis. The compound's unique structural features have led to its exploration in various chemical transformations, including condensation reactions, cyclization processes, and the synthesis of more complex molecules.
In recent years, there has been growing interest in Methyl 2-amino-6-methoxyhex-4-ynoate due to its potential applications in drug discovery. The amino group can serve as a nucleophilic site for further functionalization, allowing chemists to attach various pharmacophores and develop novel therapeutic agents. Similarly, the methoxy group can participate in etherification reactions or serve as a protecting group in multi-step syntheses. These properties make it a versatile building block for medicinal chemists seeking to design molecules with specific biological activities.
One of the most compelling aspects of Methyl 2-amino-6-methoxyhex-4-ynoate is its role in the synthesis of bioactive compounds. Researchers have utilized this intermediate to create derivatives with potential applications in treating various diseases. For instance, studies have shown that compounds derived from hexynoates exhibit antimicrobial properties, making them promising candidates for developing new antibiotics. Additionally, the structural motif present in Methyl 2-amino-6-methoxyhex-4-ynoate has been explored in the development of neuroprotective agents, which are crucial for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacological activity of Methyl 2-amino-6-methoxyhex-4-ynoate has been investigated through both computational modeling and experimental studies. Computational methods have helped researchers predict how this compound might interact with biological targets, such as enzymes and receptors. These predictions are often validated through experimental assays, where the compound's ability to modulate biological pathways is tested. Preliminary results suggest that Methyl 2-amino-6-methoxyhex-4-ynoate may have inhibitory effects on certain enzymes involved in inflammation and oxidative stress, which are key factors in many chronic diseases.
The synthesis of Methyl 2-amino-6-methoxyhex-4-ynoate involves several key steps that highlight its importance as an intermediate. The process typically begins with the preparation of a hexynoic acid derivative, which is then esterified using methanol under acidic conditions. The introduction of the amino group is achieved through reductive amination or direct introduction via nucleophilic substitution reactions. The final step involves protecting group chemistry to ensure that each functional group remains intact during subsequent synthetic steps.
In terms of industrial applications, Methyl 2-amino-6-methoxyhex-4-ynoate has found use in the production of specialty chemicals and fine intermediates. Its structural complexity makes it valuable for companies specializing in custom synthesis services, where clients require high-purity compounds for their own research or commercial products. The demand for such intermediates has been increasing as pharmaceutical companies seek to develop new drugs more efficiently using advanced synthetic methodologies.
The future prospects for Methyl 2-amino-6-methoxyhex-4-ynoate are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Advances in synthetic chemistry have enabled researchers to access more complex derivatives of this compound, opening up new avenues for therapeutic development. Additionally, the growing interest in green chemistry has led to efforts to optimize synthetic routes for Methyl 2-amino-6-methoxyhex-4-ynoate using environmentally friendly solvents and catalytic systems.
In conclusion, Methyl 2-amino-6-methoxyhex-4-ynoate (CAS No. 2171755-63-6) is a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features, including the presence of an amino group, a methoxy group, and an alkyne moiety, make it a versatile intermediate for synthesizing bioactive molecules. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a building block in drug discovery and chemical synthesis.
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